molecular formula C10H12ClNO2 B1351895 2-chloro-N-(3-methoxybenzyl)acetamide CAS No. 40023-02-7

2-chloro-N-(3-methoxybenzyl)acetamide

Cat. No. B1351895
CAS RN: 40023-02-7
M. Wt: 213.66 g/mol
InChI Key: JFXGGZWVOFOWRL-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-methoxybenzyl)acetamide” is a chemical compound with the empirical formula C10H12ClNO2. It has a molecular weight of 213.66 . This compound is typically available in solid form .


Molecular Structure Analysis

The SMILES string of “2-chloro-N-(3-methoxybenzyl)acetamide” is COC1=CC=CC(CNC(CCl)=O)=C1 . The InChI is 1S/C10H12ClNO2/c1-14-9-4-2-3-8(5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

“2-chloro-N-(3-methoxybenzyl)acetamide” is a solid compound . Its molecular weight is 213.66 .

Scientific Research Applications

Metabolism and Bioactivation Studies

Research on chloroacetamide herbicides, such as alachlor, reveals insights into their metabolism and potential toxicological implications. Alachlor, a chloroacetanilide herbicide, undergoes metabolism to form various metabolites, including 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), through human liver microsomes and cytochrome P450 isoforms. This metabolic pathway is critical for understanding the biotransformation and potential health impacts of related compounds (Coleman et al., 1999).

Synthetic Applications in Medicinal Chemistry

Compounds with methoxybenzyl groups have been explored for their synthetic utility in producing pharmacologically active molecules. One study describes the design and synthesis of model compounds with substituted nitrobenzyl groups covalently bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide. These compounds exhibit photoreactivity, demonstrating their potential in drug design and photopharmacology (Katritzky et al., 2003).

Applications in Organic Synthesis

The versatility of methoxybenzyl-protected compounds in organic synthesis is evident in research focusing on the development of new reagents for synthesizing N-alkylacetamides and carbamates. A study introduces p-methoxybenzyl N-acetylcarbamate potassium salt as a stable, easy-to-handle reagent for producing substituted products, highlighting the utility of methoxybenzyl-protected intermediates in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).

Antioxidant and Free Radical Scavenging Studies

Investigations into simpler capsaicin derivatives, such as N-(4-hydroxy-3-methoxybenzyl)acetamide and its benzamide counterpart, provide insights into their antioxidant capabilities. These studies utilize computational methods to evaluate the compounds' ability to scavenge free radicals, contributing to the understanding of antioxidant mechanisms in drug development (Yancheva et al., 2020).

Safety And Hazards

This compound is classified as a combustible solid . It’s important not to breathe its mist/vapors/spray and avoid contact with eyes, skin, or clothing . It should be stored in a dry and well-ventilated place .

properties

IUPAC Name

2-chloro-N-[(3-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-9-4-2-3-8(5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXGGZWVOFOWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406610
Record name 2-Chloro-N-[(3-methoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-methoxybenzyl)acetamide

CAS RN

40023-02-7
Record name 2-Chloro-N-[(3-methoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-[(3-methoxyphenyl)methyl]acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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